molecular formula C10H12BrClN2O B8171566 5-Bromo-6-chloro-N,N-diethylnicotinamide

5-Bromo-6-chloro-N,N-diethylnicotinamide

Cat. No.: B8171566
M. Wt: 291.57 g/mol
InChI Key: MZSUDQHAXGDBEL-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N,N-diethylnicotinamide is a halogenated nicotinamide derivative with a molecular formula of C₁₁H₁₃BrClN₂O (inferred from ). This compound features a pyridine ring substituted with bromine and chlorine at the 5- and 6-positions, respectively, and an N,N-diethylamide group at the 3-position. It is structurally related to nicotinic acid derivatives, which are widely studied for applications in coordination chemistry (e.g., as ligands in rare-earth metal complexes) and agrochemicals ().

Properties

IUPAC Name

5-bromo-6-chloro-N,N-diethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSUDQHAXGDBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N,N-diethylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the nicotinamide ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective halogenation.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-6-chloro-N,N-diethylnicotinamide may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N,N-diethylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-chloro-N,N-diethylnicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N,N-diethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference ID
5-Bromo-6-chloro-N,N-diethylnicotinamide C₁₁H₁₃BrClN₂O ~324.6 (calc.) Br (C5), Cl (C6), N,N-diethylamide Ligand in metal complexes; agrochemical intermediate
5-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂ 236.45 Br (C5), Cl (C6), carboxylic acid Precursor for esters/amides; agricultural interest
Ethyl 5-bromo-4,6-dichloronicotinate C₈H₆BrCl₂NO₂ 298.95 Br (C5), Cl (C4/C6), ethyl ester Intermediate in pesticide synthesis
5-Bromo-N,N-dimethylnicotinamide C₈H₁₀BrN₂O 229.08 Br (C5), N,N-dimethylamide Pharmacological research (hypothetical)
5-Bromo-6-methylamino-nicotinonitrile C₇H₆BrN₃ 212.05 Br (C5), methylamino (C6), nitrile Agrochemical lead optimization

Key Observations:

Halogen Positioning : The 5-bromo-6-chloro substitution pattern is conserved in nicotinic acid derivatives (e.g., 5-bromo-6-chloronicotinic acid ), but dichloro variants (e.g., ethyl 5-bromo-4,6-dichloronicotinate ) exhibit altered reactivity due to steric and electronic effects.

Functional Group Variations: Amides vs. Esters: N,N-diethylnicotinamide derivatives (e.g., the target compound) show enhanced stability in metal coordination compared to ester analogues (e.g., ethyl 5-bromo-6-chloronicotinate) due to stronger ligand-metal interactions . Nitrile Derivatives: Compounds like 5-bromo-6-methylamino-nicotinonitrile prioritize electrophilic reactivity at the nitrile group, contrasting with the hydrolytic stability of amides.

Reactivity and Stability

  • Thermal Degradation : The target compound’s N,N-diethylamide group undergoes cleavage at elevated temperatures, producing nicotinamide (121 m/z) and diethylamine fragments, as observed in mass spectroscopy studies of related complexes .
  • Halogen Displacement : Bromine at the 5-position resists nucleophilic displacement due to steric hindrance from the adjacent carbonyl group, whereas chlorine at the 6-position is more labile in reactions with thionyl chloride or amines (e.g., in esterification or amidation) .

Research Findings and Implications

Synthetic Challenges : Halogen exchange reactions (e.g., Cl⁻ displacing Br⁻) are less feasible in 5-bromo-6-chloro derivatives due to steric constraints, as seen in failed attempts to synthesize dibrominated intermediates .

Agricultural Potential: Esters of 5-bromo-6-chloronicotinic acid (e.g., ethyl or methyl esters) demonstrate pesticidal activity, but the target compound’s amide group may reduce phytotoxicity while retaining efficacy .

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